![molecular formula C19H20ClNO2 B4752823 2-(4-chloro-2-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide](/img/structure/B4752823.png)
2-(4-chloro-2-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide
Overview
Description
2-(4-chloro-2-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide, commonly known as TAK-385, is a potent and selective antagonist of the gonadotropin-releasing hormone (GnRH) receptor. This chemical compound has been the subject of extensive research due to its potential as a therapeutic agent for various medical conditions.
Mechanism of Action
TAK-385 works by blocking the action of 2-(4-chloro-2-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide, which is a hormone that stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. By blocking the action of 2-(4-chloro-2-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide, TAK-385 reduces the levels of LH and FSH, which in turn reduces the production of testosterone and estrogen.
Biochemical and Physiological Effects:
TAK-385 has been shown to have significant effects on the reproductive system, including reducing testosterone and estrogen levels, suppressing ovulation, and reducing the size of prostate tumors. Additionally, TAK-385 has been shown to have potential as a treatment for endometriosis, a condition in which tissue similar to the lining of the uterus grows outside of the uterus.
Advantages and Limitations for Lab Experiments
One of the main advantages of using TAK-385 in lab experiments is its high potency and selectivity for the 2-(4-chloro-2-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide receptor. This makes it an ideal tool for studying the role of the 2-(4-chloro-2-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide receptor in various physiological processes. However, one limitation of using TAK-385 is its potential for off-target effects, which may complicate the interpretation of results.
Future Directions
There are several potential future directions for research on TAK-385, including:
1. Further studies on the efficacy and safety of TAK-385 as a treatment for prostate cancer, endometriosis, and infertility.
2. Investigation of the potential use of TAK-385 in combination with other therapies for the treatment of various medical conditions.
3. Development of new and improved synthesis methods for TAK-385 to increase its availability for research and clinical use.
4. Investigation of the potential of TAK-385 as a tool for studying the role of the 2-(4-chloro-2-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide receptor in other physiological processes.
In conclusion, TAK-385 is a potent and selective antagonist of the 2-(4-chloro-2-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide receptor that has shown promise as a therapeutic agent for various medical conditions. Further research is needed to fully understand its potential as a treatment option and to develop new and improved synthesis methods for this chemical compound.
Scientific Research Applications
TAK-385 has been extensively studied for its potential use in the treatment of various medical conditions, including prostate cancer, endometriosis, and infertility. Research has shown that TAK-385 is a potent and selective antagonist of the 2-(4-chloro-2-methylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide receptor, which plays a crucial role in the regulation of the reproductive system.
properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2/c1-13-11-15(20)9-10-18(13)23-12-19(22)21-17-8-4-6-14-5-2-3-7-16(14)17/h4,6,8-11H,2-3,5,7,12H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNOBROUHMMGHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=CC3=C2CCCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-2-methylphenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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